N-(Phenylcarbamoyl)pyrazine-2-carboxamide
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Overview
Description
N-(Phenylcarbamoyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly its antimycobacterial properties. It is structurally related to pyrazinamide, a well-known antitubercular drug, and has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with aniline derivatives. One common method includes the following steps:
Formation of Acyl Chloride: Pyrazine-2-carboxylic acid is treated with thionyl chloride to form pyrazine-2-carbonyl chloride.
Condensation Reaction: The resulting acyl chloride is then reacted with aniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to avoid the use of toxic reagents like thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamoyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Its derivatives can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with fatty acid synthesis. The compound is converted to its active form, which then inhibits the enzyme fatty acid synthase I, crucial for the bacterium’s lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar core structure.
N-(4-Hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide: A derivative with enhanced antimycobacterial activity.
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: Another derivative with significant antimycobacterial properties.
Uniqueness
N-(Phenylcarbamoyl)pyrazine-2-carboxamide stands out due to its balanced lipophilicity and biological activity. Its ability to inhibit Mycobacterium tuberculosis with low cytotoxicity makes it a promising candidate for further drug development .
Properties
CAS No. |
752236-37-6 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c17-11(10-8-13-6-7-14-10)16-12(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18) |
InChI Key |
LHRCMWSNXRELGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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